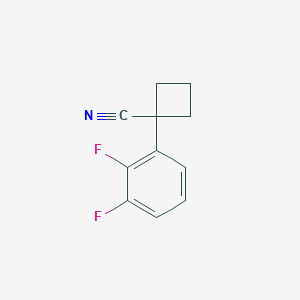

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC15738716

Molecular Formula: C11H9F2N

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F2N |

|---|---|

| Molecular Weight | 193.19 g/mol |

| IUPAC Name | 1-(2,3-difluorophenyl)cyclobutane-1-carbonitrile |

| Standard InChI | InChI=1S/C11H9F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 |

| Standard InChI Key | YFVBOGMNNVYUCK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,3-difluorophenyl)cyclobutanecarbonitrile |

| Molecular Formula | C11H9F2N |

| Molecular Weight | 193.19 g/mol |

| CAS Number | 1260741-06-7 |

| PubChem CID | 55265356 |

| Canonical SMILES | C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F |

| InChI Key | ZFRWEVLYJRLSSU-UHFFFAOYSA-N |

This compound features a cyclobutane ring substituted with a nitrile group and a difluorophenyl moiety. The inclusion of fluorine atoms enhances its chemical stability and biological activity.

Structural Features

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile contains:

-

A cyclobutane ring, which introduces strain and reactivity.

-

A nitrile (-C≡N) group, contributing to its polarity and reactivity in organic synthesis.

-

Two fluorine atoms on the phenyl ring (positions 2 and 3), enhancing lipophilicity and metabolic stability.

Synthesis Pathways

The synthesis of 1-(2,3-difluorophenyl)cyclobutanecarbonitrile can involve the following steps:

-

Starting Material Preparation: Reacting 2,3-difluorobenzene with suitable intermediates to introduce functional groups.

-

Cyclobutane Formation: Cyclization reactions using reagents like diazo compounds or carbenes.

-

Nitrile Group Introduction: Functionalization through cyanation reactions using reagents such as sodium cyanide or trimethylsilyl cyanide.

These steps are optimized for industrial scalability by minimizing hazardous reagents and maximizing yield.

Medicinal Chemistry

-

The compound serves as a scaffold for drug discovery due to its ability to interact with biological targets.

-

Fluorine atoms improve binding affinity to enzymes and receptors by modulating electronic properties.

Material Science

-

Its structural rigidity makes it a candidate for advanced materials requiring high thermal or chemical resistance.

Synthetic Organic Chemistry

-

The nitrile group enables further functionalization into amides, carboxylic acids, or other derivatives.

Biological Activity

Preliminary studies suggest that derivatives of this compound may exhibit:

-

Anti-inflammatory Properties: Reduction of cytokine levels in inflammation models.

-

Anticancer Activity: Potential cytotoxic effects against specific cancer cell lines.

Further research is required to validate these activities through in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume